molecular formula C6H10F3NO2 B15201988 2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate

2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate

Cat. No.: B15201988
M. Wt: 185.14 g/mol
InChI Key: BYDNRFZPWOFIKM-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate is an organic compound with a unique structure that includes both a dimethylamino group and a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate typically involves the reaction of 2-(Dimethylamino)ethanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

2-(Dimethylamino)ethanol+Trifluoroacetic anhydride2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate+Acetic acid\text{2-(Dimethylamino)ethanol} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-(Dimethylamino)ethanol+Trifluoroacetic anhydride→2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroacetate group can be substituted with other nucleophiles.

    Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to yield 2-(Dimethylamino)ethanol and trifluoroacetic acid.

    Oxidation and Reduction: The dimethylamino group can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major products are 2-(Dimethylamino)ethanol and trifluoroacetic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

    Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting the central nervous system.

    Materials Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The trifluoroacetate group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Similar structure but lacks the trifluoroacetate group.

    2-(Dimethylamino)ethyl methacrylate: Contains a methacrylate group instead of a trifluoroacetate group.

    2-(Dimethylamino)ethyl acetate: Contains an acetate group instead of a trifluoroacetate group.

Uniqueness

2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring these specific characteristics.

Properties

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H10F3NO2/c1-10(2)3-4-12-5(11)6(7,8)9/h3-4H2,1-2H3

InChI Key

BYDNRFZPWOFIKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C(F)(F)F

Origin of Product

United States

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